Oxtriphylline

Descripción

Propiedades

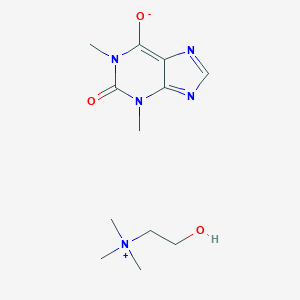

IUPAC Name |

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELXOBIIIBLRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894867 | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol and water. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4499-40-5 | |

| Record name | Oxtriphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXTRIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline theophyllinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXTRIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxtriphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a salt, it offers improved aqueous solubility and oral absorption compared to theophylline alone.[2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details synthetic methodologies, experimental protocols for characterization, and presents quantitative data in structured tables and logical workflows in graphical diagrams.

Chemical Synthesis of this compound

This compound, or choline theophyllinate, is synthesized by reacting theophylline with a choline source. Two primary synthetic routes are described in the literature, which involve either the reaction of an alkali metal salt of theophylline with a choline salt or the reaction of theophylline and trimethylamine (B31210) with ethylene (B1197577) oxide.

Synthesis via Salt Formation

This method involves a double displacement reaction between an alkali metal salt of theophylline and a choline salt, typically in an alcoholic solvent like methanol (B129727).[4]

Reaction Scheme:

-

Preparation of Potassium Theophyllinate: Equimolar amounts of theophylline and potassium hydroxide (B78521) are dissolved in methanol. The mixture is stirred until the theophylline is completely dissolved, forming potassium theophyllinate in solution.

-

Reaction with Choline Chloride: An equimolar amount of choline chloride, also dissolved in methanol, is added to the potassium theophyllinate solution.

-

Precipitation and Filtration: The reaction mixture is stirred, leading to the precipitation of potassium chloride (KCl). The precipitate is then removed by filtration.

-

Isolation of this compound: The this compound remains dissolved in the methanolic filtrate. The solvent is evaporated under reduced pressure to yield the solid this compound product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether, to obtain a product of high purity.

Synthesis via Ring Opening of Ethylene Oxide

This alternative synthesis route involves the initial formation of a theophylline-trimethylamine salt, which then reacts with ethylene oxide.[5]

Reaction Scheme:

-

Salt Formation: Theophylline is suspended in an aliphatic alcohol, such as methanol or ethanol. An equimolar amount of trimethylamine is added to the suspension, leading to the formation of the theophylline-trimethylamine salt.

-

Reaction with Ethylene Oxide: Ethylene oxide is then introduced into the reaction mixture. The reaction is typically carried out under controlled temperature and pressure.

-

Product Isolation: After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield crude this compound.

-

Purification: The product is purified by recrystallization to remove any unreacted starting materials or byproducts.

Synthesis Workflow Diagram:

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying any related substances.

A validated stability-indicating HPLC method can be employed for the analysis of this compound.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometer at a wavelength where theophylline has significant absorbance (e.g., 272 nm). |

| Injection Volume | 10-20 µL. |

| Column Temperature | Maintained at a constant temperature (e.g., 25-30 °C). |

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent and then injected into the HPLC system.

Data Interpretation: The retention time of the main peak should correspond to that of a certified this compound reference standard. The area of the main peak is used to determine the purity of the sample, and any additional peaks are identified and quantified as impurities.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming the presence of both the theophylline and choline moieties.

-

Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Predicted Spectral Data: Due to a lack of a publicly available, fully assigned FT-IR spectrum of this compound, the expected characteristic peaks are based on the known spectra of theophylline and choline.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Moiety |

| ~3400 | O-H | Stretching | Choline |

| ~3100 | N-H | Stretching | Theophylline |

| ~2950 | C-H | Stretching | Theophylline & Choline |

| ~1700 | C=O | Stretching | Theophylline |

| ~1650 | C=C, C=N | Stretching | Theophylline |

| ~1480 | C-N | Stretching | Theophylline |

| ~1080 | C-O | Stretching | Choline |

| ~970 | N⁺-(CH₃)₃ | Rocking | Choline |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms in both the theophylline and choline components.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Predicted Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment | Moiety |

| ~7.9 | s | H-8 | Theophylline |

| ~4.0 | t | -CH₂-OH | Choline |

| ~3.5 | t | -N⁺-CH₂- | Choline |

| ~3.4 | s | N-CH₃ | Theophylline |

| ~3.2 | s | N-CH₃ | Theophylline |

| ~3.1 | s | -N⁺-(CH₃)₃ | Choline |

¹³C NMR Predicted Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment | Moiety |

| ~155 | C=O | Theophylline |

| ~152 | C=O | Theophylline |

| ~148 | C-8 | Theophylline |

| ~142 | C-4 | Theophylline |

| ~107 | C-5 | Theophylline |

| ~67 | -CH₂-OH | Choline |

| ~59 | -N⁺-CH₂- | Choline |

| ~54 | -N⁺-(CH₃)₃ | Choline |

| ~30 | N-CH₃ | Theophylline |

| ~28 | N-CH₃ | Theophylline |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound, including its melting point and thermal stability.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.

-

Data Acquisition:

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature.

-

TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the change in mass is recorded as a function of temperature.

-

Expected Thermal Events:

-

DSC: An endothermic peak corresponding to the melting of this compound is expected. The melting point of this compound is reported to be in the range of 187-192 °C.

-

TGA: A weight loss corresponding to the decomposition of the molecule would be observed at higher temperatures. The decomposition pattern can provide information about the thermal stability of the compound.

Characterization Workflow Diagram:

Mechanism of Action Signaling Pathway

The pharmacological effect of this compound is attributed to its active component, theophylline. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[6][7] By inhibiting PDE, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This increase in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline can act as an antagonist at adenosine receptors, further contributing to its bronchodilatory and anti-inflammatory effects.

Mechanism of Action Diagram:

References

- 1. Choline theophyllinate - Wikipedia [en.wikipedia.org]

- 2. This compound | 4499-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. US2670350A - Method of preparing choline salt of theophylline - Google Patents [patents.google.com]

- 5. GB800171A - Process for the production of choline theophyllinate - Google Patents [patents.google.com]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

Pharmacological Profile of Oxtriphylline as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator whose therapeutic effects are primarily attributed to the pharmacological actions of its active moiety, theophylline. Theophylline functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to a cascade of intracellular events that culminate in bronchodilation and anti-inflammatory effects. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a core focus on its role as a phosphodiesterase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing PDE inhibition, and a visual representation of the associated signaling pathways.

Introduction

This compound is a xanthine (B1682287) derivative that has been utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Upon administration, it dissociates into choline and theophylline. Theophylline is the pharmacologically active component responsible for its therapeutic effects.[2] The primary mechanism of action of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thus terminating their signaling.[3] By inhibiting PDEs, theophylline increases intracellular concentrations of cAMP and cGMP, leading to a range of physiological responses, including smooth muscle relaxation and modulation of inflammatory processes.[2][3]

Mechanism of Action: Phosphodiesterase Inhibition

Theophylline competitively and non-selectively inhibits various PDE isoforms.[4] The inhibition of PDE, particularly isoforms PDE3 and PDE4, is considered a key contributor to its bronchodilatory and anti-inflammatory effects.[5][6]

-

Increased cAMP Levels: Inhibition of cAMP-specific PDEs (primarily PDE4 in inflammatory cells and PDE3 in airway smooth muscle) leads to an accumulation of intracellular cAMP.[7]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[8]

-

Downstream Signaling: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and cell proliferation.[8] This cascade ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2]

Other Contributing Mechanisms

While PDE inhibition is a primary mechanism, theophylline's pharmacological profile is multifaceted and includes:

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1, A2, and A3 receptors.[9] Blockade of adenosine receptors can contribute to bronchodilation, but also to some of the side effects of theophylline, such as cardiac arrhythmias and seizures.[9][10]

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate histone deacetylases (HDACs), which may contribute to its anti-inflammatory effects by suppressing the expression of inflammatory genes.[9][11]

-

Modulation of NF-κB and MAP Kinase Pathways: Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and modulate the activity of mitogen-activated protein (MAP) kinase pathways, further contributing to its anti-inflammatory properties.[12][13][14][15]

Quantitative Data: PDE Inhibitory Profile of Theophylline

Theophylline is characterized as a non-selective PDE inhibitor. While a complete selectivity profile with IC50 values across all PDE isoforms is not consistently reported in a single source, the available data indicates its activity against multiple PDE families, with a notable effect on PDE3 and PDE4.

| Parameter | Value | PDE Isoform(s) | Reference |

| Ki | ~100 µM | Non-selective | [16] |

| Primary Targets | - | PDE3, PDE4 | [5][6] |

Note: The provided Ki value represents the overall phosphodiesterase inhibitory activity of theophylline and is not specific to a single isoform. The identification of PDE3 and PDE4 as primary targets is based on their roles in airway smooth muscle and inflammatory cells, respectively, and the observed effects of theophylline.

Signaling Pathways

The inhibition of phosphodiesterases by theophylline triggers a well-defined intracellular signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phosphodiesterase inhibitory activity of compounds like this compound (theophylline).

In Vitro Phosphodiesterase (PDE) Activity Assay (Radioassay)

This protocol is adapted from established radioassay methods for measuring PDE activity.

Objective: To quantify the inhibitory effect of theophylline on the hydrolysis of radiolabeled cAMP by a purified PDE enzyme or cell lysate.

Materials:

-

Purified PDE enzyme or cell lysate containing PDE activity

-

[³H]-cAMP (radiolabeled substrate)

-

Theophylline (or other test compounds)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 0.1 M HCl)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the PDE enzyme preparation, and varying concentrations of theophylline (or vehicle control).

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add [³H]-cAMP to initiate the reaction. The final substrate concentration should be below the Km for accurate determination of competitive inhibition.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.

-

Separation of Substrate and Product: Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.

-

Quantification: Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each theophylline concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a non-radioactive alternative for measuring PDE activity.

Objective: To measure the inhibition of PDE activity by theophylline using a fluorescently labeled cAMP substrate.

Materials:

-

Purified PDE enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Theophylline (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Binding agent that specifically binds to the fluorescently labeled AMP product

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Plating: Add serially diluted theophylline or vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the purified PDE enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction.

-

Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Add the binding agent to all wells. This agent will bind to the FAM-AMP product, causing a change in fluorescence polarization.

-

Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition based on the change in fluorescence polarization and determine the IC50 value.

Conclusion

This compound, through its active metabolite theophylline, exerts its therapeutic effects primarily as a non-selective phosphodiesterase inhibitor. This inhibition leads to increased intracellular cAMP and cGMP levels, resulting in bronchodilation and anti-inflammatory actions. While its non-selective nature contributes to a broad range of effects, it also presents a challenge in terms of potential side effects. A thorough understanding of its pharmacological profile, including its interactions with various PDE isoforms and other signaling pathways, is crucial for the development of more targeted and effective respiratory therapeutics. The experimental protocols provided herein offer robust methods for the continued investigation of this compound and other potential PDE inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theophylline inhibits cigarette smoke-induced inflammation in skeletal muscle by upregulating HDAC2 expression and decreasing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth exploration of Oxtriphylline's anti-inflammatory properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), has long been utilized as a bronchodilator for respiratory diseases. However, a growing body of evidence reveals significant anti-inflammatory properties, primarily attributed to its active component, theophylline. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the principal signaling pathways and experimental workflows, to facilitate further research and drug development in this area. The primary mechanisms discussed include non-selective phosphodiesterase (PDE) inhibition, activation of histone deacetylase-2 (HDAC2), and modulation of key inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Introduction

This compound, a xanthine (B1682287) derivative, is a well-established therapeutic agent for managing symptoms of asthma and chronic obstructive pulmonary disease (COPD).[1] While its bronchodilatory effects are widely recognized, the anti-inflammatory actions of its active moiety, theophylline, contribute significantly to its therapeutic efficacy.[2][3] These anti-inflammatory effects are observed at concentrations often lower than those required for bronchodilation, suggesting a distinct and clinically relevant mechanism of action.[4] This guide delves into the core anti-inflammatory mechanisms of this compound, presenting a comprehensive overview for researchers and drug development professionals.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition

Theophylline, the active component of this compound, is a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDEs, particularly PDE3 and PDE4, theophylline increases intracellular cAMP levels in various inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes.[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. This ultimately results in the suppression of inflammatory cell activation and the reduced release of pro-inflammatory mediators.[5]

Histone Deacetylase (HDAC) Activation

A pivotal mechanism underlying theophylline's anti-inflammatory effects is the activation of histone deacetylase-2 (HDAC2).[6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In inflammatory conditions, the activation of transcription factors like NF-κB promotes histone acetylation, facilitating the expression of pro-inflammatory genes. Theophylline has been shown to increase HDAC2 activity, which counteracts this process, leading to the suppression of inflammatory gene expression.[5][6] This effect is particularly relevant as it can restore the anti-inflammatory efficacy of corticosteroids in patients with steroid-resistant inflammation, a condition often associated with reduced HDAC2 activity.[7]

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Theophylline has been demonstrated to inhibit the activation of NF-κB.[8][9][10] It achieves this by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[8]

Furthermore, theophylline can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK, ERK1/2, and JNK pathways.[11][12] These pathways are crucial for the production of inflammatory mediators. For instance, the activation of HDAC by theophylline has been linked to the inhibition of p38 MAPK.[6]

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). While this action is more associated with its side effects at higher concentrations, it may contribute to its anti-inflammatory profile under certain conditions.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of theophylline, the active component of this compound.

Table 1: In Vitro Inhibition of Phosphodiesterases and Inflammatory Mediators by Theophylline

| Target | Assay System | IC50 / Effect | Reference |

| Phosphodiesterase 4A (PDE4A) | Recombinant human PDE4A expressed in yeast | 1642 µM | - |

| Leukotriene C4 (LTC4) Synthesis | PAF- and C5a-stimulated human eosinophils | ~50 µM | - |

| Superoxide (O2-) Generation | Integrin-stimulated human eosinophils | Significant inhibition at 24 µM (p < 0.05) | - |

| TNF-α Release | Human blood monocytes | Significant inhibition at 50 µM (59% of control) and 100 µM (41% of control) | - |

| IL-6 and IL-8 Production | Primary lung fibroblasts from COPD patients | Significant reduction at 5 µg/mL (P=0.014 for IL-6, P=0.001 for IL-8) | [13] |

Table 2: In Vivo Anti-inflammatory Effects of Theophylline

| Animal Model | Treatment and Dosage | Effect | Reference |

| Carrageenan-induced paw edema in rats | Theophylline (5, 10, 15 mg/kg) | 10%, 18.75%, and 33.75% inhibition of edema, respectively | - |

| Cigarette smoke-exposed mice | Aminophylline (a theophylline derivative) | Reversed the increase in NF-κBp65 and decrease in HDAC2 in gastrocnemius muscle | [8] |

Table 3: Effects of Theophylline on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Effect | Concentration | Reference |

| TNF-α | Slight inhibition (0.26 to 0.21 ng/mL, P < 0.05) | 15 µg/mL | [14] |

| IL-10 | 2.8-fold increase in spontaneous production (0.35 to 0.98 ng/mL, P < 0.01) | 15 µg/mL | [14] |

| IFN-γ | Inhibition of spontaneous synthesis (24.5 to 13.4, P < 0.05) | 15 µg/mL | [14] |

| IL-1β, IL-6, IL-8, TNF-α | Progressive reduction of 20-80% over 4 days | Therapeutic concentrations | [4] |

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

This compound/Theophylline solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., Indomethacin, 5 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound (this compound/Theophylline at desired doses, e.g., 5, 10, 15 mg/kg), vehicle, or positive control intraperitoneally 30 minutes before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Assay: Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the measurement of cytokine release from human PBMCs to assess the immunomodulatory effects of this compound.

Materials:

-

Human PBMCs isolated from healthy donor blood

-

RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

-

Lipopolysaccharide (LPS) for stimulation

-

This compound/Theophylline solution

-

96-well cell culture plates

-

Human TNF-α and IL-10 ELISA kits

-

Microplate reader

Procedure:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound/Theophylline for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-10 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Analyze the data by comparing cytokine levels in treated versus untreated stimulated cells.

In Vitro Assay: Western Blot for NF-κB Activation

This protocol describes the detection of NF-κB p65 subunit translocation to the nucleus, a hallmark of NF-κB activation.

Materials:

-

Human cell line (e.g., A549, a human lung adenocarcinoma cell line)

-

Cell culture medium and supplements

-

This compound/Theophylline solution

-

Stimulating agent (e.g., TNF-α)

-

Cell lysis buffer and nuclear extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p65, anti-Lamin B1 or PCNA as a nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture A549 cells to 70-80% confluency.

-

Pre-treat cells with this compound/Theophylline for 1 hour.

-

Stimulate cells with TNF-α for 30 minutes.

-

Harvest cells and perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration of the nuclear extracts.

-

Separate 20-40 µg of nuclear protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65 and a nuclear loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative amount of nuclear p65.

Visualizations

Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by this compound (Theophylline).

Experimental Workflows

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

References

- 1. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline inhibits cigarette smoke-induced inflammation in skeletal muscle by upregulating HDAC2 expression and decreasing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxtriphylline's Role in Adenosine Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a methylxanthine drug primarily utilized as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are largely attributed to the pharmacological actions of its active component, theophylline. Theophylline exerts its influence through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. This technical guide will provide an in-depth exploration of this compound's role as an adenosine receptor antagonist, focusing on the quantitative data, experimental methodologies, and signaling pathways that underpin this critical aspect of its mechanism of action.

Core Mechanism: Adenosine Receptor Antagonism

Theophylline, the active metabolite of this compound, is a non-selective antagonist of adenosine receptors, competitively blocking the binding of the endogenous nucleoside adenosine. Adenosine plays a significant role in various physiological processes, including bronchoconstriction. By antagonizing adenosine receptors, particularly the A1, A2A, and A2B subtypes, theophylline mitigates adenosine-induced bronchoconstriction, contributing to its bronchodilatory effects.[1] The affinity of theophylline for these receptors is in the micromolar range.

Quantitative Data: Binding Affinities of Theophylline for Adenosine Receptors

The following table summarizes the reported binding affinities (Ki) of theophylline for various human adenosine receptor subtypes. These values are crucial for understanding the potency of theophylline as an antagonist at these receptors.

| Adenosine Receptor Subtype | Theophylline Ki (µM) | Reference |

| A1 | 14 | [2] |

| A1 | 4.88 | [3] |

| A2A | 14 | [2] |

| A2B | 7 (KB) | [4] |

Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. KB is the dissociation constant of an antagonist.

Signaling Pathways of Adenosine Receptors

The antagonism of adenosine receptors by theophylline disrupts the downstream signaling cascades initiated by adenosine. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for the A1/A3 and A2A/A2B adenosine receptor subtypes.

Caption: A1/A3 Adenosine Receptor Signaling Pathway.

Caption: A2A/A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of this compound (via theophylline) to adenosine receptors and its functional consequences relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of theophylline for a specific adenosine receptor subtype.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Theophylline: A stock solution of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled adenosine receptor antagonist (e.g., 10 µM theophylline).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Scintillation Counter.

2. Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of theophylline concentrations (e.g., 10^-9 to 10^-3 M).

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add a serial dilution of theophylline, radioligand, and membrane preparation.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the theophylline concentration.

-

Determine the IC50 value (the concentration of theophylline that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the effect of theophylline on the adenylyl cyclase activity stimulated or inhibited by an adenosine receptor agonist.

1. Materials:

-

Cell Culture: Cells expressing the adenosine receptor subtype of interest.

-

Adenosine Receptor Agonist: A specific agonist for the receptor subtype being studied (e.g., NECA).

-

Theophylline: A stock solution of known concentration.

-

Forskolin (optional): A direct activator of adenylyl cyclase, used as a positive control.

-

ATP: The substrate for adenylyl cyclase.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or radioimmunoassay).

-

Cell Lysis Buffer.

2. Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of theophylline for a defined period (e.g., 15-30 minutes).

-

Stimulation/Inhibition: Add the adenosine receptor agonist to the wells. For A2A/A2B receptors, the agonist will stimulate adenylyl cyclase. For A1/A3 receptors, the agonist will inhibit forskolin-stimulated adenylyl cyclase.

-

Incubation: Incubate for a specific time to allow for cAMP production (e.g., 10-15 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's instructions.

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of theophylline.

-

Analyze the shift in the dose-response curve to determine the nature and potency of theophylline's antagonism. For competitive antagonism, a parallel rightward shift in the agonist dose-response curve will be observed.

Conclusion

The therapeutic efficacy of this compound in respiratory diseases is significantly influenced by the adenosine receptor antagonist properties of its active metabolite, theophylline. As a non-selective antagonist, theophylline modulates the activity of multiple adenosine receptor subtypes, leading to a reduction in bronchoconstriction. The quantitative binding data, coupled with an understanding of the underlying signaling pathways and the experimental methodologies used to derive this information, provides a comprehensive framework for researchers and drug development professionals. This knowledge is essential for the rational design of novel therapeutics targeting the adenosine system and for optimizing the clinical application of existing methylxanthine-based drugs. Further research into the development of subtype-selective adenosine receptor antagonists may offer more targeted therapeutic approaches with improved side-effect profiles.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. researchgate.net [researchgate.net]

- 3. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Metabolic Pathways of Oxtriphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator historically used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Upon administration, this compound dissociates into theophylline, which is the pharmacologically active moiety. The clinical efficacy and potential for adverse effects of theophylline are closely linked to its narrow therapeutic index, making a thorough understanding of its metabolic pathways crucial for safe and effective use. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on the enzymatic pathways, resultant metabolites, and the experimental methodologies used for their investigation. The primary metabolic routes for theophylline involve N-demethylation and C8-hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolic Pathways of Theophylline (the active component of this compound)

The in vitro metabolism of theophylline primarily yields three major metabolites: 1-methylxanthine (B19228) (1-MX), 3-methylxanthine (B41622) (3-MX), and 1,3-dimethyluric acid (1,3-DMU).[1][2][3] These transformations are catalyzed by various cytochrome P450 isoforms.

The metabolic conversion of theophylline is primarily governed by CYP1A2, which is responsible for the majority of its metabolism at therapeutic concentrations.[4] Other contributing enzymes include CYP2E1, and to a lesser extent, CYP2D6 and CYP3A4, which play a more significant role at higher, potentially toxic, concentrations.[1][4] The formation of 1-MX and 3-MX occurs via N-demethylation, while 1,3-DMU is formed through 8-hydroxylation.[1][2]

Below is a diagram illustrating the primary metabolic pathways of theophylline.

Quantitative Analysis of Theophylline Metabolism

The kinetics of theophylline metabolism by various CYP450 enzymes have been characterized in several in vitro studies. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values provide a quantitative measure of the affinity and capacity of these enzymes to metabolize theophylline.

Table 1: Kinetic Parameters for Theophylline Metabolite Formation in Human Liver Microsomes

| Metabolite | Km (mM) | Vmax (pmol/mg/min) | Primary Enzyme(s) |

| 1-Methylxanthine (1-MX) | 0.29 ± 0.21[1] | 5.92 ± 3.74[1] | CYP1A2[1] |

| 3-Methylxanthine (3-MX) | 0.28 ± 0.08[1] | 3.32 ± 2.19[1] | CYP1A2[1] |

| 1,3-Dimethyluric Acid (1,3-DMU) | 0.31 ± 0.14[1] | 43.3 ± 9.3[1] | CYP1A2[1] |

Data presented as mean ± S.D. from studies with human liver microsomes.

Table 2: Kinetic Parameters for Theophylline 8-Hydroxylation by Recombinant Human CYP450 Enzymes

| Enzyme | Km (mM) | Vmax (pmol/min/mg) |

| CYP1A2 | 0.6[4] | 37.8[4] |

| CYP2D6 | 14.4[4] | 219.8[4] |

| CYP2E1 | 19.9[4] | 646.4[4] |

| CYP3A4 | 25.1[4] | 20.8[4] |

These data highlight the high-affinity, low-capacity role of CYP1A2 and the low-affinity, high-capacity roles of other CYPs in theophylline 8-hydroxylation.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro investigation of this compound's metabolic pathways. The following sections outline the core experimental protocols.

Human Liver Microsomal Stability Assay

This assay is a primary tool for assessing the metabolic stability of a compound by phase I enzymes.

Methodology Details:

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and magnesium chloride (e.g., 3.3 mM).[5]

-

Cofactor Solution: An NADPH-regenerating system is used to ensure a sustained supply of the necessary cofactor for CYP450 activity. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[5]

-

Reaction Initiation and Termination: The reaction is initiated by adding theophylline to the pre-warmed microsomal mixture and cofactor solution. Aliquots are taken at specified time points and the reaction is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[5]

-

Analysis: After centrifugation, the supernatant is analyzed using a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the disappearance of the parent drug and the formation of metabolites.[3][6]

Recombinant Human CYP450 Isoform Assay

This assay helps to identify the specific CYP isoforms responsible for the metabolism of a drug.

Methodology Details:

-

Enzyme Source: Commercially available recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

-

Incubation: Each CYP isoform is incubated separately with theophylline and an NADPH-regenerating system under optimized conditions.

-

Analysis: The formation of specific metabolites is measured to determine the catalytic activity of each isoform. This allows for the precise identification of the enzymes involved in each metabolic pathway.

Cryopreserved Human Hepatocyte Incubation Assay

Hepatocyte assays provide a more comprehensive in vitro model as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors.

Methodology Details:

-

Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

-

Incubation: The hepatocyte suspension is incubated with theophylline at 37°C in a controlled environment (e.g., with CO2).

-

Sampling and Analysis: Samples of the cell suspension are taken at various time points, and the reaction is stopped. Both the cells and the medium can be analyzed to determine the extent of metabolism and identify the metabolites formed. This method is particularly useful for studying both phase I and phase II metabolism.

Conclusion

The in vitro metabolism of this compound is dictated by the biotransformation of its active component, theophylline. The primary metabolic pathways are N-demethylation and 8-hydroxylation, with CYP1A2 playing a central role at therapeutic concentrations, and CYP2E1, CYP2D6, and CYP3A4 contributing at higher concentrations. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the metabolic fate of this compound and other xanthine (B1682287) derivatives. A thorough understanding of these metabolic pathways is paramount for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective therapeutic use of this compound.

References

- 1. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of theophylline metabolites in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxtriphylline in Respiratory Medicine: A Technical Guide to its History and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxtriphylline, chemically known as choline (B1196258) theophyllinate, is a xanthine (B1682287) derivative that has played a significant role in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). As a salt of theophylline (B1681296) and choline, it was developed to improve the solubility and gastrointestinal tolerance of theophylline, a potent but often problematic bronchodilator. This technical guide provides an in-depth overview of the history, development, mechanism of action, and key experimental data related to this compound's use in respiratory medicine.

Historical Development and Synthesis

The development of this compound was driven by the need to overcome the limitations of existing theophylline formulations, primarily their poor solubility and tendency to cause gastric irritation. Theophylline itself has been used as a bronchodilator for many years, but its clinical utility was often hampered by these unfavorable physicochemical properties.

Synthesis of this compound (Choline Theophyllinate)

The synthesis of this compound involves the reaction of theophylline with a choline source. Two primary methods have been described in patent literature:

Method 1: Reaction of Theophylline with Trimethylamine (B31210) and Ethylene (B1197577) Oxide [1]

This process involves two main steps:

-

Formation of a theophylline salt: Theophylline is first reacted with trimethylamine in a suitable solvent, such as an aliphatic alcohol (e.g., methanol, ethanol) or water, to form a salt.

-

Reaction with ethylene oxide: The resulting theophylline-trimethylamine salt is then reacted with ethylene oxide to yield choline theophyllinate.

Method 2: Salt Exchange Reaction [2]

This method involves the reaction of an alkali metal salt of theophylline with an acid salt of choline in a solvent where the resulting inorganic salt is insoluble:

-

Dissolution of reactants: Equimolecular proportions of an acid salt of choline (e.g., choline chloride) and an alkali metal salt of theophylline (e.g., potassium theophyllinate) are dissolved separately in a solvent like methanol.

-

Reaction and precipitation: The two solutions are mixed. The alkali metal cation and the acid anion combine to form an insoluble salt (e.g., potassium chloride), which precipitates out of the solution.

-

Recovery: The precipitated salt is removed by filtration, and the choline theophyllinate remains in the filtrate, from which it can be recovered.

Mechanism of Action

The pharmacological effects of this compound are attributable to its active component, theophylline. Upon administration, this compound dissociates, releasing theophylline into the bloodstream. Theophylline exerts its effects through several mechanisms, the most prominent of which is the inhibition of phosphodiesterase (PDE) enzymes.[3]

Primary Mechanism: Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4, which are abundant in airway smooth muscle and inflammatory cells. By inhibiting these enzymes, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[3]

Secondary Mechanisms:

-

Adenosine Receptor Antagonism: Theophylline can also act as an antagonist at adenosine A1 and A2 receptors. Adenosine can cause bronchoconstriction in asthmatic patients, so this antagonism contributes to the bronchodilatory effect.

-

Anti-inflammatory Effects: By increasing cAMP in inflammatory cells such as mast cells and eosinophils, theophylline can modulate the release of inflammatory mediators.

-

Central Nervous System Stimulation: Theophylline has a mild stimulatory effect on the central nervous system, which can enhance respiratory drive.

-

Diuretic Effect: It can also induce a mild diuretic effect.

The following diagram illustrates the primary signaling pathway of theophylline-mediated bronchodilation.

Pharmacokinetics

This compound was developed to offer better absorption and less gastric irritation compared to aminophylline, another theophylline salt. Being a choline salt, this compound is more soluble and stable.[4]

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the GI tract. | [4] |

| Protein Binding | 55% to 65% | |

| Metabolism | Metabolized in the liver to 1-methyl-uric acid and 1,3-dimethyluric acid. | |

| Excretion | Primarily excreted in the urine, with about 10% as unchanged drug. | |

| Mean Plasma Half-life (Adults) | 4.5 hours (range: 3.0 to 9.5 hours) | |

| Mean Plasma Half-life (Children) | 3.6 hours (range: 1.5 to 9.5 hours) |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the management of asthma and COPD, primarily through its bronchodilator effects, which are attributed to theophylline. The primary endpoint in many of these studies is the improvement in Forced Expiratory Volume in one second (FEV1). While many older studies exist, finding recent, large-scale, placebo-controlled trials specifically for this compound is challenging, as the focus has shifted to newer bronchodilators. However, the extensive data on theophylline supports the efficacy of this compound.

A meta-analysis of 20 randomized controlled trials of oral theophylline for stable COPD showed a weighted mean difference in FEV1 of 100 mL (95% CI 40 to 160 mL) compared to placebo.

Dosage and Administration

The dosage of this compound must be individualized based on the patient's clinical response and serum theophylline levels, which should be maintained in the therapeutic range of 10 to 20 mcg/mL to ensure efficacy and avoid toxicity.

| Population | Recommended Dosage |

| Adults | 4.7 mg/kg orally every 8 hours. For sustained-action formulations, one tablet every 12 hours may be used if the total daily maintenance dose is 800 mg or 1200 mg. |

| Children (9-16 years) | 4.7 mg/kg orally every 6 hours. |

| Children (1-9 years) | 6.2 mg/kg orally every 6 hours. |

Experimental Protocols

Assessment of Bronchodilator Effect in Isolated Guinea Pig Trachea

This in vitro protocol is a standard method for evaluating the relaxant effects of bronchodilator drugs on airway smooth muscle.

1. Tissue Preparation:

-

Male Hartley guinea pigs (300-400g) are euthanized.

-

The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 cartilage bands wide.

-

The tracheal rings are suspended between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

-

The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

-

After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath at regular intervals.

-

The relaxation of the tracheal smooth muscle is measured isometrically using a force-displacement transducer and recorded.

3. Data Analysis:

-

The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent.

-

Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

The following diagram illustrates the general workflow for this experiment.

References

- 1. GB800171A - Process for the production of choline theophyllinate - Google Patents [patents.google.com]

- 2. US2670350A - Method of preparing choline salt of theophylline - Google Patents [patents.google.com]

- 3. The placebo effect in asthma drug therapy trials: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Exploring the Pharmacodynamics of Oxtriphylline in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Oxtriphylline, a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The pharmacological effects of this compound are primarily attributed to its active metabolite, theophylline (B1681296). This document synthesizes available preclinical data on its mechanism of action, receptor and enzyme interactions, and its effects on airway smooth muscle and inflammation. Detailed experimental protocols for key preclinical models are also provided to facilitate further research and drug development in this area.

Core Pharmacodynamics of this compound (Theophylline)

This compound, the choline (B1196258) salt of theophylline, readily dissociates to release theophylline in the body. Theophylline exerts its therapeutic effects through several key mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theophylline increases intracellular levels of cAMP in airway smooth muscle cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Adenosine Receptor Antagonism

Theophylline also acts as a competitive antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, particularly the A2B receptor on mast cells, theophylline can prevent adenosine-mediated bronchoconstriction and mast cell degranulation.

Table 1: Binding Affinities (Ki) of Theophylline for Human Adenosine Receptors

| Receptor Subtype | Ki (µM) |

| A1 | 14 |

| A2A | 14 |

| A2B | ~7 |

| A3 | >100 |

Note: Data compiled from multiple sources and may vary based on experimental conditions.[1][2]

Anti-inflammatory Effects

Beyond bronchodilation, theophylline exhibits significant anti-inflammatory properties, which are thought to contribute to its therapeutic efficacy, especially at lower doses. These effects are mediated through several mechanisms, including:

-

Inhibition of Inflammatory Cell Infiltration: Preclinical studies have demonstrated that theophylline can reduce the influx of eosinophils and neutrophils into the airways following allergen or irritant challenge. In a guinea pig model of ovalbumin-induced asthma, theophylline (50 mg/kg, orally) resulted in a 56% inhibition of eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid.[3][4]

-

Modulation of Cytokine Production: Theophylline has been shown to modulate the production of various pro-inflammatory and anti-inflammatory cytokines. For instance, it can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8 from inflammatory cells.[5][6] In lipopolysaccharide (LPS)-stimulated human lung fibroblasts, theophylline (5 µg/mL) reduced IL-6 production from approximately 1559 pg/mL to levels comparable to unstimulated cells.[6]

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, an action that is believed to enhance the anti-inflammatory effects of corticosteroids.

Table 2: Preclinical Anti-inflammatory Effects of Theophylline

| Model | Inflammatory Marker | Theophylline Dose | Effect | Citation |

| Ovalbumin-sensitized guinea pigs | Eosinophils in BAL fluid | 50 mg/kg (oral) | 56% inhibition | [3] |

| LPS-stimulated human lung fibroblasts | IL-6 production | 5 µg/mL | Significant reduction | [6] |

| LPS-stimulated human lung fibroblasts | IL-8 production | 5 µg/mL | Significant reduction | [6] |

| LPS-stimulated human blood monocytes | TNF-α release | 50 µM | ~41% inhibition | [5] |

Signaling Pathways

The pharmacodynamic effects of this compound (theophylline) are mediated through complex intracellular signaling pathways. The primary pathway involves the modulation of cyclic nucleotide signaling.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the pharmacodynamics of bronchodilators like this compound.

In Vitro Bronchodilator Effect: Isolated Organ Bath

This protocol assesses the direct relaxant effect of a test compound on airway smooth muscle.

Methodology:

-

Tissue Preparation: Euthanize a male Dunkin-Hartley guinea pig (300-400g) and excise the trachea. Carefully clean the trachea of adhering connective tissue and cut it into rings, each 2-3 cartilage rings in width.

-

Mounting: Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7). Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

-

Equilibration and Contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes. Induce a stable contraction with a contractile agent such as histamine (1 µM) or methacholine (B1211447) (1 µM).

-

Drug Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound or theophylline to the organ bath.

-

Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer connected to a data acquisition system. Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

In Vivo Bronchoprotective Effect: Ovalbumin-Sensitized Guinea Pig Model of Asthma

This model evaluates the ability of a test compound to protect against allergen-induced bronchoconstriction.

Methodology:

-

Sensitization: Sensitize male Dunkin-Hartley guinea pigs (250-300g) by intraperitoneal injections of ovalbumin (100 µg) and aluminum hydroxide (B78521) (100 mg) on days 0 and 7.

-

Drug Administration: On day 21, administer this compound or theophylline via the desired route (e.g., intraperitoneally or orally) at various doses.

-

Allergen Challenge: After a specified pretreatment time (e.g., 60 minutes), place the conscious guinea pigs in a whole-body plethysmograph and expose them to an aerosol of ovalbumin (0.1-1%) for a defined period (e.g., 5 minutes).

-

Measurement of Airway Responsiveness: Monitor respiratory parameters, such as specific airway resistance (sRaw) or Penh (Enhanced Pause), before and after the ovalbumin challenge.

-

Data Analysis: Calculate the peak bronchoconstrictor response and determine the percentage of inhibition of this response by the drug treatment compared to a vehicle-treated control group. This allows for the determination of an ED50 value (the dose that provides 50% protection).

In Vivo Anti-inflammatory Effect: Lipopolysaccharide (LPS)-Induced Lung Inflammation

This model is used to assess the anti-inflammatory properties of a test compound in response to a bacterial endotoxin.

Methodology:

-

Induction of Inflammation: Anesthetize mice (e.g., C57BL/6) and instill lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL saline) intranasally or intratracheally to induce lung inflammation.

-

Drug Administration: Administer this compound or theophylline at various doses before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).

-

Bronchoalveolar Lavage (BAL): At a specified time point after LPS administration (e.g., 24 hours), euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula.

-

Cellular and Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik). Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell-free supernatant of the BAL fluid using enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid of drug-treated animals to those of a vehicle-treated control group to determine the dose-dependent anti-inflammatory effects of the compound.

Conclusion

The preclinical pharmacodynamics of this compound are well-defined and primarily driven by the actions of its active moiety, theophylline. Its dual mechanism of non-selective phosphodiesterase inhibition and adenosine receptor antagonism provides a strong basis for its bronchodilator effects. Furthermore, emerging evidence of its multifaceted anti-inflammatory properties, even at sub-bronchodilator concentrations, underscores its continued relevance in the management of chronic inflammatory airway diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapies targeting similar pathways. Further research focusing on the specific contributions of different PDE isoenzyme inhibition and adenosine receptor subtype antagonism to the overall therapeutic profile of theophylline will be crucial for the development of more targeted and effective respiratory medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of theophylline compared with prednisolone on late phase airway leukocyte infiltration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline reduces pulmonary eosinophilia after various types of active anaphylactic shock in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Oxtriphylline in Human Plasma

Introduction